molecular formula C7H10BNO2 B1597750 2,4-Dimethylpyridine-3-boronic acid CAS No. 1029654-16-7

2,4-Dimethylpyridine-3-boronic acid

Cat. No.: B1597750
CAS No.: 1029654-16-7
M. Wt: 150.97 g/mol
InChI Key: BDNGENSUAQQEKF-UHFFFAOYSA-N
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Description

2,4-Dimethylpyridine-3-boronic acid is an organoboron compound that plays a significant role in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring substituted with two methyl groups at the 2 and 4 positions. The boronic acid functionality makes it a versatile reagent in the formation of carbon-carbon bonds, which is crucial in the synthesis of various organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethylpyridine-3-boronic acid typically involves the borylation of 2,4-dimethylpyridine. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron as the boron source in the presence of a palladium catalyst and a base. The reaction is usually carried out under mild conditions, making it efficient and environmentally friendly .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethylpyridine-3-boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura coupling.

    Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the reaction.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Major Products:

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Alcohols and Ketones: Resulting from oxidation reactions.

Scientific Research Applications

2,4-Dimethylpyridine-3-boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dimethylpyridine-3-boronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

    Phenylboronic Acid: Another widely used boronic acid in Suzuki-Miyaura coupling.

    4-Methylpyridine-3-boronic Acid: Similar structure but with a single methyl group.

    2,6-Dimethylpyridine-3-boronic Acid: Differently substituted pyridine ring.

Uniqueness: 2,4-Dimethylpyridine-3-boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions. The presence of two methyl groups can provide steric hindrance, affecting the outcome of the reactions it participates in .

Properties

IUPAC Name

(2,4-dimethylpyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BNO2/c1-5-3-4-9-6(2)7(5)8(10)11/h3-4,10-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDNGENSUAQQEKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CN=C1C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70376729
Record name 2,4-Dimethylpyridine-3-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1029654-16-7
Record name 2,4-Dimethylpyridine-3-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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